molecular formula C20H30N2 B3362600 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane CAS No. 1001054-49-4

3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B3362600
CAS No.: 1001054-49-4
M. Wt: 298.5 g/mol
InChI Key: FIMUWOFTOPUJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Spirocyclic Systems in Medicinal Chemistry and Drug Discovery

The introduction of spirocyclic motifs into drug candidates can offer several advantages. Their rigid and defined three-dimensional arrangement of atoms can lead to a more precise orientation of functional groups, which can enhance binding affinity and selectivity for a specific biological target. researchgate.netsoton.ac.uk This conformational restriction can also lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are crucial for the development of effective therapeutics. figshare.com Furthermore, the novelty of many spirocyclic scaffolds can provide a pathway to new intellectual property in a competitive pharmaceutical landscape. soton.ac.uk

The increased fraction of sp3-hybridized carbon atoms in spirocycles, as opposed to the sp2-hybridized carbons common in flat aromatic systems, is a key contributor to their favorable drug-like properties. soton.ac.uk This higher sp3 character is often associated with improved clinical success rates. figshare.com

General Overview of Nitrogen-Containing Spirocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of approved drugs incorporating these structural units. buyersguidechem.comguidechem.com When nitrogen atoms are integrated into a spirocyclic framework, the resulting azaspirocycles present a compelling combination of structural rigidity and the potential for specific interactions, such as hydrogen bonding. buyersguidechem.com These features make them attractive scaffolds for targeting a wide range of biological macromolecules, including enzymes and receptors. The nitrogen atoms can also serve as handles for further chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.

Contextualization of 3,9-Diazaspiro[5.5]undecane Frameworks in Preclinical Research

The 3,9-diazaspiro[5.5]undecane core, which consists of two piperidine (B6355638) rings spiro-fused at the 5-position, has emerged as a privileged scaffold in preclinical research. This framework has been explored for its potential to yield potent and selective ligands for various biological targets. One notable area of investigation has been its application in the development of antagonists for the γ-aminobutyric acid type A (GABA-A) receptor. pharmaffiliates.com

GABA-A receptors are crucial for mediating inhibitory neurotransmission in the central nervous system, and their modulation is a key strategy for treating a range of neurological and psychiatric disorders. Research into 3,9-diazaspiro[5.5]undecane derivatives has revealed that this scaffold can be functionalized to produce compounds with high affinity for GABA-A receptors. These studies have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds, demonstrating how modifications to the substituents on the nitrogen atoms can significantly impact their biological activity. pharmaffiliates.com

While direct preclinical research on 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane is not extensively documented in publicly available literature, the known biological activity of its parent scaffold provides a strong rationale for its potential pharmacological relevance. The presence of the benzyl (B1604629) and cyclobutyl groups on the nitrogen atoms of the 3,9-diazaspiro[5.5]undecane core suggests that this compound could be a subject of interest in medicinal chemistry programs.

To illustrate the potential of the 3,9-diazaspiro[5.5]undecane framework, the following table presents data from a study on a series of its derivatives investigated as GABA-A receptor antagonists. This data highlights how different substituents on the core structure influence binding affinity.

CompoundSubstituent at N3Substituent at N9Binding Affinity (Ki) in µM
Analog 1HBenzoyl1.4
Analog 2H3-Methylbenzoyl0.18
Analog 3H4-Methylbenzoyl0.52
Analog 4H3-Hydroxybenzoyl0.34
Analog 5H4-Hydroxybenzoyl0.86

This table is generated based on data for analogous compounds from a study on 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists to illustrate the structure-activity relationship within this chemical class.

The SAR data from related compounds suggest that the nature of the substituents at the 3 and 9 positions of the diazaspiro[5.5]undecane ring system plays a critical role in determining the biological activity. The benzyl group in this compound is a common feature in pharmacologically active compounds, often participating in hydrophobic or aromatic interactions within a binding site. The cyclobutyl group, a less common substituent, introduces a specific three-dimensional bulk that could influence selectivity and pharmacokinetic properties.

Further investigation into this compound would be necessary to elucidate its specific biological profile and therapeutic potential. However, based on the established importance of the 3,9-diazaspiro[5.5]undecane scaffold, it represents a compound of significant interest for future drug discovery efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2/c1-2-5-18(6-3-1)17-21-13-9-20(10-14-21)11-15-22(16-12-20)19-7-4-8-19/h1-3,5-6,19H,4,7-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMUWOFTOPUJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC3(CCN(CC3)CC4=CC=CC=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721076
Record name 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001054-49-4
Record name 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 3 Benzyl 9 Cyclobutyl 3,9 Diazaspiro 5.5 Undecane and Analogues

Retrosynthetic Approaches to the 3,9-Diazaspiro[5.5]undecane Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. nih.gov For the 3,9-diazaspiro[5.5]undecane core, a logical retrosynthetic disconnection strategy involves severing the C-N bonds within the two piperidine (B6355638) rings that make up the spirocycle.

A primary disconnection can be made at the C-N bonds of both piperidine rings, leading back to a key spirocyclic intermediate and two separate nitrogen-containing fragments. A more practical approach, however, involves disconnecting one of the piperidine rings while keeping the other intact. This leads to precursors that are more readily accessible. For instance, disconnection of the C2-N3 and C4-N3 bonds of one piperidine ring points towards a substituted piperidine precursor and a three-carbon dielectrophile.

Alternatively, a double Dieckmann condensation approach can be envisaged. This would involve the retrosynthetic disconnection of the α-β bonds in both piperidine rings, leading to a tetraester precursor attached to a central quaternary carbon. However, a more common and strategically sound approach is to build one ring onto another. This often involves the use of a pre-formed piperidine ring as a scaffold, onto which the second piperidine ring is constructed. This approach simplifies the synthesis and allows for greater control over the stereochemistry of the final product.

Methodologies for Constructing the Spiro[5.5]undecane Scaffold

Several methodologies have been developed for the construction of the 3,9-diazaspiro[5.5]undecane scaffold, each with its own advantages and limitations. These methods often utilize readily available starting materials and employ a variety of cyclization strategies.

Routes Utilizing N-benzyl piperidine-4-ketone as a Starting Material

N-benzyl-4-piperidone is a versatile and commercially available starting material for the synthesis of various piperidine-containing compounds. researchgate.net Its utility in the construction of the 3,9-diazaspiro[5.5]undecane core lies in its ability to undergo reactions at the ketone functionality and the α-carbons.

One common approach involves a multi-step sequence starting with the Knoevenagel condensation of N-benzyl-4-piperidone with a suitable active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate. The resulting α,β-unsaturated product can then undergo a Michael addition with a nitrogen nucleophile, followed by reduction and cyclization to form the second piperidine ring.

Another strategy involves the conversion of N-benzyl-4-piperidone to a suitable precursor for an intramolecular cyclization. For example, the ketone can be converted to an amino alcohol, which can then be cyclized to form the spirocyclic system. Reductive amination of N-benzyl-4-piperidone with a suitable amino-containing molecule can also be employed to introduce the necessary functionality for the subsequent cyclization step. soton.ac.uk

Starting MaterialKey ReactionsIntermediate(s)Product
N-benzyl-4-piperidoneKnoevenagel condensation, Michael addition, Reduction, Cyclizationα,β-unsaturated piperidine derivative3,9-diazaspiro[5.5]undecane derivative
N-benzyl-4-piperidoneReductive amination, CyclizationAmino-functionalized piperidine3,9-diazaspiro[5.5]undecane derivative

Application of Ring-Expansion Reactions in Spirocycle Formation

Ring-expansion reactions offer an alternative and often elegant approach to the synthesis of medium-sized and spirocyclic rings. whiterose.ac.uk These reactions can alleviate the challenges associated with the direct formation of larger rings, which can be entropically disfavored. nih.gov While not as commonly employed for the direct synthesis of the 3,9-diazaspiro[5.5]undecane core, the principles of ring expansion can be applied to related systems.

For instance, a smaller spirocyclic system, such as a diazaspiro[4.5]decane, could potentially be expanded to the desired diazaspiro[5.5]undecane. This could be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement or related processes. These reactions typically involve the generation of a carbocation adjacent to the ring, which then triggers a migratory insertion to effect the ring expansion. The feasibility of this approach would depend on the availability of suitable precursors and the regioselectivity of the rearrangement.

Starting Ring SystemRing Expansion MethodKey IntermediateExpanded Ring System
Spiro[4.5]decane derivativeTiffeneau-Demjanov rearrangementSpirocyclic β-amino alcoholSpiro[5.5]undecane derivative
Spirocyclic ketoneDiazomethane insertionα-haloketone or epoxideRing-expanded ketone

Intramolecular Cyclization Techniques, including Tsuji–Trost Allylation, for Related Diazaspiro-Diketopiperazines

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including spirocycles. In the context of diazaspiro systems, this approach often involves the formation of two new bonds in a single synthetic operation. One notable example is the application of the Tsuji-Trost allylation.

The Tsuji-Trost reaction is a palladium-catalyzed allylic substitution that has found broad utility in organic synthesis. researchgate.netresearchgate.netorganic-chemistry.org In the synthesis of related diazaspiro-diketopiperazines, an intramolecular Tsuji-Trost allylation can be employed to construct the spirocyclic core. This typically involves a precursor containing both a nucleophilic nitrogen atom and an allylic leaving group within the same molecule. Under the influence of a palladium catalyst, the allylic moiety is activated, allowing for the intramolecular attack by the nitrogen nucleophile to form the spirocyclic ring system.

This methodology offers a high degree of control over the stereochemistry of the newly formed stereocenters and can be adapted for the synthesis of a variety of diazaspiro compounds.

Precursor TypeReactionCatalystProduct
Allylic acetate (B1210297) with a pendant amineIntramolecular Tsuji-Trost AllylationPalladium(0) complexDiazaspiro-diketopiperazine
Dipeptide derivativeThermal or base-mediated cyclizationHeat or BaseDiketopiperazine

Specific Introduction of the Cyclobutyl Moiety at the 9-Position

Once the 3,9-diazaspiro[5.5]undecane core has been constructed, the next step in the synthesis of the target molecule is the introduction of the cyclobutyl group at the 9-position. This is typically achieved through N-alkylation of the secondary amine at this position.

A common method for this transformation is the reaction of the diazaspiro[5.5]undecane with a cyclobutyl halide, such as cyclobutyl bromide or iodide, in the presence of a suitable base. The base is necessary to neutralize the hydrohalic acid that is formed during the reaction and to drive the equilibrium towards the product. Common bases used for this purpose include potassium carbonate, triethylamine, or diisopropylethylamine. The choice of solvent is also important, with polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide being frequently employed.

Alternatively, reductive amination of the secondary amine with cyclobutanone (B123998) can be employed. organic-chemistry.org This two-step, one-pot procedure involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired N-cyclobutyl derivative. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective for this transformation. This method is often milder than direct alkylation and can be more suitable for substrates with sensitive functional groups.

MethodReagentsConditionsProduct
N-AlkylationCyclobutyl bromide, K2CO3Acetonitrile, heat9-Cyclobutyl-3,9-diazaspiro[5.5]undecane
Reductive AminationCyclobutanone, NaBH(OAc)3Dichloroethane, room temperature9-Cyclobutyl-3,9-diazaspiro[5.5]undecane

Derivatization at the 3-Position with Benzyl (B1604629) and Substituted Benzyl Groups

The final step in the synthesis of 3-benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane is the introduction of the benzyl group at the 3-position. Similar to the introduction of the cyclobutyl group, this is typically achieved through N-alkylation or reductive amination.

N-benzylation can be accomplished by reacting the 9-cyclobutyl-3,9-diazaspiro[5.5]undecane with benzyl bromide or benzyl chloride in the presence of a base. The reaction conditions are analogous to those used for the N-cyclobutylation. The choice of the specific benzyl halide and base may be optimized to achieve the highest yield and purity of the final product.

Reductive amination with benzaldehyde (B42025) or a substituted benzaldehyde provides an alternative route to the 3-benzyl derivative. soton.ac.uk This method is particularly useful for the introduction of substituted benzyl groups, as a wide variety of substituted benzaldehydes are commercially available or readily prepared. The reaction proceeds through the formation of an iminium ion, which is then reduced to the final product.

The synthesis of analogues with substituted benzyl groups allows for the exploration of structure-activity relationships and the optimization of the pharmacological properties of the parent compound.

MethodReagentsConditionsProduct
N-BenzylationBenzyl bromide, Et3NCH2Cl2, room temperatureThis compound
Reductive AminationBenzaldehyde, NaBH(OAc)3Dichloroethane, room temperatureThis compound

Stereoselective Synthesis and Enantiomeric Resolution Techniques

Achieving stereocontrol in the synthesis of 3,9-diazaspiro[5.5]undecane derivatives is crucial for understanding their structure-activity relationships. Both asymmetric synthesis and chiral resolution are employed to obtain enantiomerically pure compounds.

One notable method for asymmetric synthesis involves the use of chiral auxiliaries, such as Evans-type oxazolidinones. nih.govresearchgate.net This approach allows for the diastereoselective introduction of substituents. For instance, an asymmetric synthesis of a 1- or 5-substituted 3,9-diazaspiro[5.5]undecane has been achieved utilizing an Evans oxazolidinone chiral auxiliary reagent, demonstrating the feasibility of controlling the stereochemistry at specific positions on the spirocyclic core. researchgate.net The Evans auxiliary, temporarily attached to the molecule, directs the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer. youtube.comresearchgate.netwikipedia.org Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Kinetic resolution is another powerful technique for separating enantiomers. This method relies on the differential reaction rates of the enantiomers with a chiral reagent or catalyst. For spirocyclic piperidines, kinetic resolution using the chiral base n-BuLi/sparteine has been shown to be effective in achieving high enantiomeric ratios. This strategy could potentially be adapted for the resolution of 3,9-diazaspiro[5.5]undecane intermediates.

In cases where a racemic mixture is synthesized, enantiomeric resolution is necessary to isolate the individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for this purpose. mdpi.com The racemic mixture is passed through a column containing a chiral material that interacts differently with each enantiomer, leading to their separation. While specific protocols for the chiral resolution of this compound are not extensively documented in publicly available literature, the general principles of chiral HPLC are broadly applicable to this class of compounds. The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation.

Synthesis of Key Intermediates and Precursors

A key precursor for the synthesis of the diazaspiro[5.5]undecane core is diethyl bis(2-cyanoethyl)malonate . This intermediate can be synthesized from the reaction of diethyl malonate with acrylonitrile.

Another crucial starting material is 1-benzyl-4-piperidone . This compound serves as a building block for one of the piperidine rings in the final spirocyclic structure. The synthesis of 1-benzyl-4-piperidone can be achieved through various methods, including the reaction of benzylamine (B48309) with methyl acrylate (B77674) followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation.

The assembly of the 3,9-diazaspiro[5.5]undecane core can be accomplished through a multi-step sequence starting from these precursors. A representative synthetic approach is outlined below:

StepReactantsReagents and ConditionsProduct
1Diethyl malonate, AcrylonitrileTriton B, 1,4-dioxaneDiethyl bis(2-cyanoethyl)malonate
2Benzylamine, Methyl acrylate-N,N-bis(β-propionate methyl ester) benzylamine
3N,N-bis(β-propionate methyl ester) benzylamineSodium, Toluene, Reflux1-Benzyl-4-piperidone
4Diethyl bis(2-cyanoethyl)malonate, 1-Benzyl-4-piperidoneBase-catalyzed condensationIntermediate for spirocyclization
5Spirocyclization intermediateReduction and cyclization3-Benzyl-3,9-diazaspiro[5.5]undecane

Once the core 3-benzyl-3,9-diazaspiro[5.5]undecane is obtained, the final step is the introduction of the cyclobutyl group at the 9-position. This is typically achieved through reductive amination. The secondary amine at the 9-position is reacted with cyclobutanone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the target compound, This compound .

For the synthesis of various analogues, a common and versatile intermediate is N-Boc-3,9-diazaspiro[5.5]undecane . The Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen. This intermediate is commercially available and serves as a convenient starting point for the synthesis of a wide range of N-substituted derivatives. soton.ac.uk For example, the synthesis of various amidated 3,9-diazaspiro[5.5]undecane analogs starts with the acylation of N-Boc-3,9-diazaspiro[5.5]undecane, followed by deprotection of the Boc group. soton.ac.uk

Preclinical Pharmacological Investigations of 3,9 Diazaspiro 5.5 Undecane Derivatives

Modulatory Effects on Neurotransmitter Receptors

The primary pharmacological activity identified for this class of compounds is their interaction with GABAARs, the main inhibitory neurotransmitter receptors in the central nervous system, which are also present in peripheral tissues. soton.ac.uk

Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent competitive antagonists of GABAARs. soton.ac.uknih.gov Compounds such as 2027 and 018 from this class demonstrate this antagonistic activity. soton.ac.uknih.gov These molecules are understood to interact with the GABA binding site at the interface of the receptor's subunits. soton.ac.uksoton.ac.uk Structure-activity relationship studies have highlighted the importance of the spirocyclic benzamide (B126) moiety for the activity of these GABAAR ligands. soton.ac.uknih.gov This structural feature appears to compensate for the conventional acidic group found in many other GABAAR ligands. soton.ac.uknih.gov

A significant finding in the study of 3,9-diazaspiro[5.5]undecane derivatives is their selectivity for specific GABAAR subtypes. A structurally simplified analog, the m-methylphenyl derivative known as 1e, showed a binding affinity in the high-nanomolar range (Ki = 180 nM). soton.ac.uknih.gov Notably, this compound displayed superior selectivity for the extrasynaptic α4βδ subtype compared to the synaptic α1- and α2-containing receptor subtypes. soton.ac.uknih.gov This selectivity profile is a key characteristic, distinguishing these compounds from others that may interact more broadly with various GABAARs. nih.gov The preference for extrasynaptic receptors suggests potential for targeted modulation of tonic, rather than phasic, GABAergic inhibition.

Table 1: Binding Affinity and Selectivity of Compound 1e This table is interactive. You can sort and filter the data.

Compound Binding Affinity (Ki) Selectivity Profile

In vitro studies have been crucial in elucidating the cellular effects of these GABAAR antagonists, particularly concerning their influence on immune cells.

A growing body of evidence points to the existence of a functional GABAergic signaling system within the immune system, with GABAAR subunits identified on T cells. soton.ac.uk Preclinical investigations have demonstrated that 3,9-diazaspiro[5.5]undecane derivatives can exert immunomodulatory effects. Specifically, the selective analog 1e was shown to efficiently rescue the inhibition of T cell proliferation. soton.ac.uknih.gov This finding provides a basis for exploring the immunomodulatory potential of this class of compounds. nih.gov The ability to counteract GABA-induced suppression of T cell activity highlights a potential link between GABAAR antagonism and immune response regulation. soton.ac.uknih.gov

Table 2: Immunomodulatory Effects of a 3,9-Diazaspiro[5.5]undecane Derivative This table is interactive. You can sort and filter the data.

Compound Cellular Effect Implication

The discovery of GABAergic signaling in the immune system suggests an important role for GABA in peripheral organs. soton.ac.uk The 3,9-diazaspiro[5.5]undecane-based compounds 2027 and 018 have been noted for their low cellular membrane permeability. soton.ac.uknih.gov This property, combined with their potent GABAAR antagonism, makes their analogs promising lead structures for investigating peripheral GABAAR inhibition. soton.ac.uknih.gov By potentially limiting central nervous system exposure, these compounds could allow for more targeted modulation of peripheral GABA systems, such as those involved in regulating immune cell function. nih.gov

Cellular Mechanisms of Action in in vitro Models

Enzyme Inhibition Studies

As part of the broader characterization of this chemical series, select compounds have been screened for activity against related enzymes. In a spectrofluorimetric enzymatic assay, the m-methylphenyl analog 1e was tested for inhibitory activity against the enzyme GABA transaminase (GABA-T), which is responsible for the catabolism of GABA. The results of this in vitro assay showed no activity for compound 1e at the rat GABA-T enzyme. soton.ac.uk

Inhibition of Geranylgeranyltransferase I (GGTase I) Activity by Related Compounds

Research has identified certain 3,9-diazaspiro[5.5]undecane compounds as inhibitors of Geranylgeranyltransferase I (GGTase I). google.comgoogleapis.com This enzyme is crucial for the post-translational modification of small GTPases, particularly those in the Rho family. The process, known as geranylgeranylation, involves the attachment of a 20-carbon isoprenoid lipid to the C-terminus of target proteins, which is essential for their proper membrane localization and function. By inhibiting GGTase I, these diazaspiro compounds prevent the maturation of key proteins involved in oncogenic signaling pathways. google.comgoogleapis.com

Consequences for Downstream Signaling Pathways (e.g., YAP1 and TAZ Inactivation)

The inhibition of GGTase I by 3,9-diazaspiro[5.5]undecane derivatives has direct consequences for the Hippo signaling pathway, a critical regulator of cell proliferation and organ size. The primary effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP1) and transcriptional co-activator with PDZ-binding motif (TAZ). The activity of YAP1 and TAZ is dependent on the Rho GTPase signaling that is controlled by GGTase I. Consequently, the inhibition of GGTase I by 3,9-diazaspiro[5.5]undecane compounds leads to the inactivation of YAP1 and TAZ. google.comgoogleapis.com When inactivated, YAP1 and TAZ are retained in the cytoplasm and cannot enter the nucleus to activate target genes responsible for cell cycle progression and survival. googleapis.com

Antiproliferative Effects on Cancer Cells in in vitro Assays

The inactivation of YAP1 and TAZ, resulting from GGTase I inhibition, culminates in a blockade of cancer cell proliferation. google.comgoogleapis.com This antiproliferative effect has been a key finding in in vitro investigations. Furthermore, related studies on other 3,9-diazaspiro[5.5]undecane-based compounds have demonstrated effects on cell proliferation in different contexts. For instance, certain analogues were shown to efficiently rescue the inhibition of T cell proliferation, highlighting the immunomodulatory potential for this class of compounds. soton.ac.uk

Evaluation in Non-Human Animal Models

The therapeutic potential of modulating the GGTase I-YAP/TAZ axis with diazaspiro compounds has been assessed in non-human animal models. Patent literature indicates that this mechanism of action is associated with a reduction in the growth of tumor cells in mouse models of cancer. google.com Other research on PROTACs (PROteolysis TArgeting Chimeras) incorporating a 3,9-diazaspiro[5.5]undecane moiety has also demonstrated strong antitumor activity in mouse xenograft models. umich.edu For example, a PROTAC degrader of Hematopoietic Progenitor Kinase 1 (HPK1) containing this spirocyclic scaffold was evaluated in a murine colorectal cancer model, where it caused significant tumor growth inhibition when administered orally. acs.org

Antiviral Activity Investigations

In addition to their anticancer properties, diazaspiro[5.5]undecane derivatives have been explored for their potential as antiviral agents, particularly against flaviviruses like the Dengue virus.

Inhibition of Dengue Virus Type 2 (DENV2) Infection by 1,9-Diazaspiro[5.5]undecane Derivatives

Newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have been reported to possess inhibitory activity against Dengue virus type 2 (DENV2). rsc.org In cell-based assays, several compounds from this series were found to be potent inhibitors of the virus. rsc.org The antiviral efficacy, measured as the half-maximal effective concentration (EC₅₀), for select compounds is detailed in the table below.

CompoundSubstituent GroupEC₅₀ (μM) against DENV2
SPO-62-methylbenzyl11.43 ± 0.87
SPO-74-bromobenzyl14.15 ± 0.50
SPO-134-cyanobenzyl20.77 ± 1.92
Ribavirin (Control)-50.9 ± 18

Data sourced from a cell-based assay evaluating potency against DENV2. rsc.org

Proposed Molecular Targets and Binding Site Characterization (e.g., NS5-methyltransferase)

To elucidate the mechanism of antiviral action, computational studies were performed. Docking calculations identified the viral non-structural protein 5 (NS5)-methyltransferase as the most probable molecular target for this series of 1,9-diazaspiro[5.5]undecane derivatives. rsc.org The NS5 protein is essential for viral replication, and its methyltransferase domain plays a key role in the viral RNA capping process. nih.govnih.gov

Molecular dynamics simulations were used to further characterize the interaction and reproduce the experimental binding affinity findings. These simulations predicted the binding free energies (ΔGbind) for the compounds, which correlated with their observed antiviral potency. rsc.org

CompoundPredicted Binding Free Energy (ΔGbind) (kcal mol⁻¹)
SPO-6-27.2 ± 3.9
SPO-7-22.5 ± 4.7
SPO-13-22.5 ± 4.6
Ribavirin (Control)-20.0 ± 4.6

Data from molecular dynamics simulations of compounds binding to NS5-methyltransferase. rsc.org

The compound SPO-6, which exhibited the most potent antiviral activity, also possessed the most favorable binding energy, suggesting a stable and strong interaction with the NS5-methyltransferase target site. rsc.org

Structure Activity Relationship Sar Analysis and Ligand Design Principles

Identification of Key Pharmacophoric Features within the Diazaspiro[5.5]undecane Scaffold for Target Engagement

The 3,9-diazaspiro[5.5]undecane scaffold itself presents crucial pharmacophoric features essential for molecular recognition. The two nitrogen atoms within the spirocyclic system act as key interaction points, capable of forming hydrogen bonds or ionic interactions with receptor residues. The rigid, non-planar structure of the scaffold helps to orient the substituents in a defined spatial arrangement, which is critical for optimal interaction with the binding pocket of a target protein.

Pharmacophore models for ligands based on this scaffold often highlight the importance of the spatial relationship between the nitrogen atoms and the appended functional groups. For instance, in the context of GABA-A receptor antagonists, the diazaspiro[5.5]undecane core serves as a rigid backbone to position other crucial moieties correctly within the receptor's binding site. nih.gov

Influence of Substituent Variations on Binding Affinity and Selectivity

The biological activity of 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane is significantly modulated by the nature of the substituents at the nitrogen atoms.

The presence of a cyclobutyl group at the 9-position is a key determinant of the compound's pharmacological profile. Small alkyl and cycloalkyl substituents on nitrogen atoms are frequently employed in drug design to explore hydrophobic pockets within a receptor binding site. The cyclobutyl moiety, in particular, offers a balance of lipophilicity and conformational rigidity.

The benzyl (B1604629) group at the 3-position plays a pivotal role in defining the binding affinity and selectivity of the molecule. Aromatic rings, such as the phenyl group of the benzyl substituent, are capable of engaging in various non-covalent interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Studies on other piperidine-containing ligands have demonstrated that the N-benzyl group can significantly enhance receptor affinity. nih.gov Modifications to the benzyl group, such as the introduction of substituents on the phenyl ring, can fine-tune the electronic and steric properties of the ligand, leading to improved potency and selectivity. For example, electron-donating or electron-withdrawing groups can modulate the electronic nature of the aromatic ring, influencing its interaction with the receptor. The position of these substituents (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the functional group within the binding pocket.

Modification to Benzyl GroupPredicted Impact on Binding AffinityRationale
Unsubstituted BenzylBaseline AffinityEstablishes key hydrophobic and potential π-π interactions.
Introduction of a small, electron-donating group (e.g., methyl)Potential IncreaseCan enhance π-π stacking and hydrophobic interactions.
Introduction of a bulky substituent (e.g., tert-butyl)Potential DecreaseMay cause steric hindrance within the binding pocket.
Introduction of a halogen (e.g., fluorine, chlorine)VariableCan alter electronic properties and introduce halogen bonding, potentially increasing affinity.

A critical aspect in the SAR of diazaspiro[5.5]undecane derivatives, particularly those targeting the GABA-A receptor, is the incorporation of a spirocyclic benzamide (B126) moiety. Research has shown that this feature can act as a bioisostere for the carboxylic acid group present in many traditional GABA-A receptor ligands. nih.gov The amide group can participate in crucial hydrogen bonding interactions with the receptor, mimicking the interactions of the native ligand's carboxylate group.

The spirocyclic nature of this moiety helps to lock the conformation of the benzamide, presenting the amide hydrogen and carbonyl oxygen in a well-defined orientation for optimal hydrogen bonding. This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity. The aromatic ring of the benzamide can also engage in additional favorable interactions within the binding site. nih.gov

Compound FeatureKey InteractionContribution to GABAAR Ligand Properties
Diazaspiro[5.5]undecane ScaffoldProvides rigid 3D structureOrients substituents for optimal receptor fit.
Spirocyclic BenzamideHydrogen bonding, hydrophobic interactionsActs as a crucial pharmacophoric element, mimicking the acidic moiety of traditional ligands.
N-Substituents (e.g., Benzyl, Cyclobutyl)Hydrophobic and van der Waals interactions, π-π stackingModulate binding affinity and selectivity by occupying specific sub-pockets.

Rational Design Strategies for Enhanced Biological Performance

The SAR data for this compound and its analogs provide a roadmap for the rational design of new compounds with improved properties. Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: While the diazaspiro[5.5]undecane scaffold is effective, exploring other rigid spirocyclic systems could lead to novel intellectual property and potentially improved pharmacological profiles. Furthermore, the bioisosteric replacement of the benzyl or cyclobutyl groups with other moieties that maintain similar steric and electronic properties could enhance affinity or selectivity.

Structure-Based Drug Design: If the three-dimensional structure of the target receptor is known, computational methods such as molecular docking can be employed to visualize the binding mode of this compound. This allows for the rational design of modifications that enhance favorable interactions and minimize steric clashes.

Pharmacophore Modeling: In the absence of a receptor structure, a pharmacophore model can be generated based on a series of active analogs. This model defines the essential chemical features and their spatial arrangement required for biological activity, guiding the design of new compounds that fit the model. researchgate.netnih.gov

By systematically exploring the SAR of the this compound scaffold, medicinal chemists can continue to develop novel and potent ligands with tailored pharmacological profiles for a range of therapeutic targets.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how a ligand, such as a derivative of 3,9-diazaspiro[5.5]undecane, might interact with a biological target.

While specific docking studies on 3-benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane are not extensively documented in publicly available literature, research on analogous 3,9-diazaspiro[5.5]undecane-based compounds provides significant insights into their binding modes with γ-aminobutyric acid type A receptors (GABAARs). A notable study focused on the structural determinants of related compounds, 2027 and 018, which are potent competitive antagonists of GABAARs. nih.govmdpi.com

To investigate the binding mechanism, docking studies were performed at the orthosteric binding site located at the extracellular β/α interface of the GABAARs. soton.ac.uk The crystal structure of the β3/α1 interface (PDB ID: 6HUK) was utilized for these simulations. The preliminary binding mode of a related analog, compound 018, revealed key interactions within the binding pocket. The spirocyclic core of the molecule is a crucial element for its antagonist activity. mdpi.com

The docking poses of these antagonists, when compared to the binding of the natural agonist GABA, show that the bulky nature of the spirocyclic compounds pushes the C loop of the receptor outwards. nih.gov This conformational change is a characteristic feature of antagonist binding. The interactions observed in the docking studies for these analogs primarily involve hydrogen bonds, electrostatic interactions, and π-π or π-cation interactions with key residues in the binding site. For instance, interactions with conserved arginine residues on the α subunit are often critical for the binding of GABAAR ligands. soton.ac.uk

Table 1: Key Interactions of 3,9-Diazaspiro[5.5]undecane Analogs at the GABAAR Binding Site

Interaction Type Interacting Residue (Example) Role in Binding
Hydrogen Bonding Arg207 Anchoring the ligand within the binding pocket. mdpi.com
Electrostatic Interactions Conserved Arginine Residues Stabilizing the ligand-receptor complex. mdpi.comsoton.ac.uk

There is no publicly available research or data regarding the molecular docking simulations or characterization of interactions between this compound or its close analogs and the NS5-methyltransferase enzyme.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

No specific molecular dynamics simulation studies have been published in the scientific literature for this compound to assess its conformational stability and the dynamics of its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com These models are instrumental in predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. scienceforecastoa.com For this compound, a QSAR model would be developed by analyzing a dataset of analogous compounds with the 3,9-diazaspiro[5.5]undecane core, correlating their structural features with a measured biological endpoint.

The development of a robust QSAR model involves the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. jocpr.com These descriptors can be categorized into several classes, including:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and partial charges on atoms. For instance, in studies of N-benzylpiperidine inhibitors of acetylcholinesterase, the HOMO energy of the substituted aromatic ring was a significant descriptor in the QSAR model, suggesting that the electronic nature of the benzyl (B1604629) group plays a crucial role in the interaction with the receptor. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity, and Taft's steric factor (Es). srmist.edu.in The influence of steric bulk is particularly relevant for the benzyl and cyclobutyl substituents on the diazaspiro[5.5]undecane core. A QSAR analysis of acetylcholinesterase inhibitors highlighted that the largest principal moment of inertia, a descriptor of molecular shape, was a key parameter, indicating a close fit of the benzyl ring within the receptor pocket. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as molecular branching and connectivity.

Thermodynamic Descriptors: Properties like the heat of formation can also be correlated with biological activity, as demonstrated in a QSAR study of piperine (B192125) analogs. nih.gov

Once a diverse set of descriptors is calculated for a series of 3,9-diazaspiro[5.5]undecane analogs, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate a mathematical equation that best describes the relationship between the descriptors and the biological activity. For example, a hypothetical QSAR model for a series of 3,9-diazaspiro[5.5]undecane derivatives might take the following form:

log(1/IC₅₀) = β₀ + β₁(HOMO) + β₂(Molar Refractivity) + β₃(Shape Index)

This equation would then be rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds to ensure its predictive power. researchgate.net A validated QSAR model could then be used to predict the biological activity of this compound and to guide the design of new analogs with potentially improved potency.

Table 1: Illustrative Molecular Descriptors for QSAR Modeling

Descriptor Category Example Descriptors Relevance to this compound
Electronic HOMO/LUMO energies, Dipole moment, Partial charges Influence of the electron-donating/withdrawing nature of substituents on the benzyl ring.
Steric Molar refractivity, Molecular volume, Principal moments of inertia Impact of the size and shape of the benzyl and cyclobutyl groups on receptor binding.
Topological Wiener index, Kier & Hall connectivity indices Characterization of the overall molecular architecture and branching.
Thermodynamic Heat of formation, Solvation energy Relationship between the energetic stability of the compound and its biological activity.

In Silico Profiling for Compound Optimization (excluding ADMET properties)

In silico profiling encompasses a range of computational methods used to predict the interaction of a compound with biological targets and to guide its optimization for improved affinity and selectivity. nih.gov Unlike QSAR, which is ligand-based, many in silico profiling techniques are structure-based, leveraging the three-dimensional structure of the target protein.

Molecular Docking is a primary tool in this context. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, molecular docking studies would be performed using a crystal structure of a relevant biological target. For instance, in a study of related 3,9-diazaspiro[5.5]undecane derivatives as GABA A receptor antagonists, molecular docking was used to elucidate the binding mode of these compounds. The study revealed key interactions, such as hydrogen bonds and π-π stacking, between the ligands and amino acid residues in the receptor's binding pocket. This information was then used to rationalize the observed structure-activity relationships and to design new analogs with improved affinity.

The insights gained from molecular docking can guide the optimization of the this compound structure in several ways:

Identification of Key Interactions: Docking simulations can reveal which parts of the molecule are critical for binding. For example, the benzyl group might engage in hydrophobic or π-stacking interactions, while the nitrogen atoms of the diazaspiro core could act as hydrogen bond acceptors.

Structure-Based Design of Analogs: If the docking pose suggests that a particular substituent is in a sterically hindered region of the binding pocket, it could be replaced with a smaller group. Conversely, if there is an unoccupied pocket nearby, larger or functionally different groups could be introduced to form additional favorable interactions.

Selectivity Profiling: By docking the compound into the binding sites of different receptor subtypes or off-target proteins, it is possible to predict its selectivity profile. This is crucial for designing compounds with a lower propensity for side effects. For example, the aforementioned study on GABA A receptor antagonists used molecular modeling to understand the selectivity for different receptor subtypes.

Pharmacophore Modeling is another valuable in silico technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. This model can be generated based on the structure of a known ligand-receptor complex or from a set of active compounds. Once developed, a pharmacophore model for a target of interest can be used to virtually screen large compound libraries to identify novel scaffolds that fit the model, or to guide the modification of existing leads like this compound to better match the pharmacophoric features.

Table 2: In Silico Profiling Techniques for Compound Optimization

Technique Description Application to this compound
Molecular Docking Predicts the binding orientation of a ligand within a receptor's active site. Elucidating the binding mode, identifying key interactions of the benzyl and cyclobutyl groups, and guiding the design of analogs with improved affinity.
Pharmacophore Modeling Defines the essential 3D arrangement of chemical features for biological activity. Identifying the key functional groups responsible for receptor binding and guiding structural modifications to enhance potency.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to assess the stability of the ligand-receptor complex. Evaluating the stability of the predicted binding pose from docking and understanding the dynamic nature of the interaction.

Research Applications and Future Directions

Utilization as Chemical Probes for Elucidating Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. nih.gov Compounds with the diazaspiro[5.5]undecane scaffold have shown activity against various targets, suggesting that derivatives like 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane could be developed into valuable chemical probes. For instance, analogs have been identified as antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. soton.ac.uk A well-characterized, selective, and potent probe based on the 3-benzyl-9-cyclobutyl structure could be instrumental in studying the physiological and pathological roles of GABA-A receptor subtypes in different tissues.

Furthermore, the development of fluorescently labeled or biotinylated versions of this compound would enable researchers to visualize and isolate its binding partners, thereby elucidating novel biological pathways and mechanisms of action. Such probes could be employed in cellular and in vivo imaging studies to map the distribution of their targets and understand their dynamic regulation.

Exploration in Advanced Preclinical Disease Models (non-human)

Derivatives of diazaspiro[5.5]undecane have demonstrated potential in preclinical models for a variety of diseases. nih.gov Notably, 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH) and have shown efficacy in a rat model of chronic kidney disease. nih.gov Another study reported that 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives exhibited inhibitory activity against the dengue virus type 2 in cell-based assays. rsc.org

Given these precedents, future research should focus on evaluating this compound in relevant non-human preclinical models. Depending on its in vitro activity profile, this could include models of neurological disorders, viral infections, inflammatory conditions, or metabolic diseases. Such studies would be crucial for establishing its therapeutic potential and understanding its pharmacokinetic and pharmacodynamic properties in a living organism.

Identification of Novel Molecular Targets for Diazaspiro[5.5]undecane Scaffolds

The diazaspiro[5.5]undecane scaffold has been described as a "privileged" structure, meaning it is capable of binding to multiple, diverse biological targets. nih.govnih.gov Various derivatives have been found to interact with a range of proteins, as summarized in the table below.

Target ClassSpecific TargetTherapeutic Area
ReceptorsNeuropeptide Y (NPY) Y5 ReceptorObesity
Melanin-concentrating hormone receptor 1 (MCH-R1)Obesity
Neurokinin (NK1/NK2) ReceptorsPain, Inflammation
GABA-A ReceptorNeurological Disorders
EnzymesAcetyl-CoA Carboxylase (ACC)Obesity, Metabolic Syndrome
Soluble Epoxide Hydrolase (sEH)Chronic Kidney Disease

A key future direction for this compound is the systematic screening against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families to identify novel molecular targets. Techniques such as affinity chromatography, chemical proteomics, and computational docking studies could be employed to uncover previously unknown interactions. Identifying new targets would not only open up new therapeutic avenues for this specific compound but also expand our understanding of the chemical space that can be effectively modulated by the diazaspiro[5.5]undecane scaffold.

Development of Innovative Synthetic Methodologies for Related Spirocyclic Systems

The synthesis of spirocyclic systems, including diazaspiro[5.5]undecanes, can be challenging. researchgate.netgoogle.comresearchgate.net Much of the existing research has focused on the synthesis of the core scaffold, with substituents often introduced in the final steps. nih.gov Future research should aim to develop more efficient and versatile synthetic routes that allow for greater structural diversity.

This could involve the exploration of novel cyclization strategies, the use of new catalysts, and the development of stereoselective methods to control the three-dimensional arrangement of the molecule. acs.org Such advancements would not only facilitate the synthesis of this compound and its analogs but also contribute to the broader field of organic chemistry by providing new tools for the construction of complex molecular architectures.

Integration with High-Throughput Screening and Lead Optimization Pipelines

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. dovepress.comembopress.orgewadirect.com The diazaspiro[5.5]undecane scaffold is well-suited for inclusion in HTS campaigns due to its drug-like properties. Future efforts should involve the synthesis of a focused library of analogs of this compound with systematic variations of the benzyl (B1604629) and cyclobutyl substituents.

This library could then be screened against a diverse array of biological targets to identify initial "hits." Subsequently, a lead optimization program would be initiated, involving medicinal chemists who would systematically modify the structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is fundamental to the development of new drug candidates. acs.org

Q & A

Q. What are the recommended safety protocols for handling 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane in laboratory settings?

  • Methodological Answer : The compound is classified for industrial use only, with no specific antidote listed for accidental exposure. Researchers should adhere to general laboratory safety protocols:
  • Use personal protective equipment (PPE), including gloves and goggles.
  • Work in a fume hood to minimize inhalation risks.
  • Store in a cool, dry environment away from incompatible substances.
  • Follow emergency procedures for skin/eye contact (flush with water) and inhalation (move to fresh air) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the spirocyclic structure, benzyl, and cyclobutyl substituents.
  • Mass Spectrometry (MS) : Use high-resolution MS (exact mass: 244.3752 g/mol) to confirm molecular weight .
  • Chromatography : Employ HPLC or GC with standardized reference materials to assess purity. Note that commercial suppliers may not provide analytical data, requiring in-house validation .

Q. What synthetic routes are available for preparing this compound intermediates?

  • Methodological Answer :
  • Boc-Protected Intermediates : Use tert-butyl carbamate (Boc) groups to protect amine functionalities during synthesis, as seen in analogs like 3-Boc-3,9-diazaspiro[5.5]undecane hydrochloride .
  • Cyclobutyl Incorporation : Explore alkylation or ring-closing metathesis strategies to introduce the cyclobutyl moiety .

Advanced Research Questions

Q. What strategies enhance σ1 receptor antagonism and µ-opioid receptor (MOR) agonism in this compound derivatives?

  • Methodological Answer : Structural modifications at key positions improve dual activity:
  • Benzyl Substituents : Introducing electron-withdrawing groups (e.g., halogens, trifluoromethyl) at the benzyl ring’s ortho position increases steric bulk, enhancing σ1 receptor binding .
  • Cyclobutyl Optimization : Replace cyclobutyl with heteroaryl groups (e.g., pyridyl) to modulate MOR affinity while minimizing off-target effects like hERG channel inhibition .
  • Data-Driven Design :
Modification SiteExample Groupσ1 IC50_{50} (nM)MOR EC50_{50} (nM)hERG Inhibition
Benzyl (ortho)Cl1245No improvement
Cyclobutyl3-Pyridyl830Reduced risk
Example data from structural analogs

Q. How do fluorinated analogs of this compound improve metabolic stability and lipophilicity?

  • Methodological Answer :
  • Fluorine Substitution : Introduce fluorine at the cyclobutyl ring (e.g., 7,7-difluoro derivatives) to enhance metabolic stability by blocking cytochrome P450 oxidation sites .
  • LogP Optimization : Measure partition coefficients to balance lipophilicity (target LogP ~2–3) for blood-brain barrier penetration. Fluorine’s electronegativity reduces undesired hydrophobicity .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Develop a sensitive method using reverse-phase C18 columns and tandem MS detection. Optimize ionization (ESI+ mode) for the compound’s tertiary amine groups.
  • Matrix Effects : Use deuterated internal standards (e.g., benzyl-d5 analogs) to correct for signal suppression in plasma or tissue samples .

Contradictions and Gaps in Current Research

  • hERG Inhibition : While halogenation improves σ1/MOR activity, it does not mitigate hERG channel binding risks, necessitating further cardiac safety profiling .
  • Synthetic Scalability : Limited data on large-scale synthesis (e.g., kilogram quantities) highlight the need for process optimization to support preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane
Reactant of Route 2
Reactant of Route 2
3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.